molecular formula C8H6ClNO3 B14542016 N-hydroxy-1,3-benzodioxole-5-carboximidoyl chloride CAS No. 61946-94-9

N-hydroxy-1,3-benzodioxole-5-carboximidoyl chloride

Cat. No.: B14542016
CAS No.: 61946-94-9
M. Wt: 199.59 g/mol
InChI Key: CWAVLICJCYBZEM-UHFFFAOYSA-N
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Description

N-hydroxy-1,3-benzodioxole-5-carboximidoyl chloride is a chemical compound with a unique structure that includes a benzodioxole ring and a carboximidoyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-hydroxy-1,3-benzodioxole-5-carboximidoyl chloride typically involves the reaction of 1,3-benzodioxole-5-carboxylic acid with hydroxylamine to form the corresponding hydroxamic acid. This intermediate is then treated with thionyl chloride to yield the desired carboximidoyl chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

N-hydroxy-1,3-benzodioxole-5-carboximidoyl chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the carboximidoyl chloride group to other functional groups.

    Substitution: The chloride group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can react with the chloride group under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of functionalized benzodioxole derivatives.

Scientific Research Applications

N-hydroxy-1,3-benzodioxole-5-carboximidoyl chloride has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-hydroxy-1,3-benzodioxole-5-carboximidoyl chloride involves its interaction with molecular targets and pathways within cells. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzodioxole-5-carboxylic acid: A precursor in the synthesis of N-hydroxy-1,3-benzodioxole-5-carboximidoyl chloride.

    Piperonal (1,3-Benzodioxole-5-carboxaldehyde): A related compound with similar structural features but different functional groups.

Uniqueness

This compound is unique due to its combination of a benzodioxole ring and a carboximidoyl chloride group, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-hydroxy-1,3-benzodioxole-5-carboximidoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO3/c9-8(10-11)5-1-2-6-7(3-5)13-4-12-6/h1-3,11H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWAVLICJCYBZEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=NO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30361570
Record name N-hydroxy-1,3-benzodioxole-5-carboximidoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30361570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61946-94-9
Record name N-hydroxy-1,3-benzodioxole-5-carboximidoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30361570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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